Cas no 60933-65-5 ((R)-(-)-S-Methyl-S-phenylsulfoximine)

(R)-(-)-S-Methyl-S-phenylsulfoximine is a chiral sulfoximine derivative characterized by its stereospecific configuration at the sulfur center. This compound serves as a valuable intermediate in asymmetric synthesis and pharmaceutical research, particularly in the development of enantioselective catalysts and bioactive molecules. Its rigid structure and defined chirality make it useful for studying stereochemical interactions and designing chiral auxiliaries. The sulfoximine functional group enhances stability and reactivity, enabling precise control in synthetic transformations. High purity and well-defined stereochemistry ensure reproducibility in research applications. This compound is particularly relevant in medicinal chemistry for probing enzyme inhibition and receptor binding studies due to its structural mimicry of biologically relevant motifs.
(R)-(-)-S-Methyl-S-phenylsulfoximine structure
60933-65-5 structure
Product Name:(R)-(-)-S-Methyl-S-phenylsulfoximine
CAS No:60933-65-5
MF:C7H9NOS
MW:155.217460393906
MDL:MFCD00151460
CID:90084
PubChem ID:25036286
Update Time:2025-10-28

(R)-(-)-S-Methyl-S-phenylsulfoximine Chemical and Physical Properties

Names and Identifiers

    • (R)-(-)-S-Methyl-S-phenylsulphoximine
    • (Methylsulfonimidoyl)benzene
    • (R)-(-)-S-METHYL-S-PHENYLSULFOXIMINE
    • (Methylsulfonimidoyl)benzene #
    • DTXSID601293949
    • imino-methyl-oxo-phenyl-lambda6-sulfane
    • (R)-imino(methyl)(phenyl)-lambda6-sulfanone
    • MFCD00151460
    • AKOS017343742
    • CS-0454239
    • (R)-(-)-S-Methyl-S-phenylsulfoximine, >=99.0% (GC)
    • AT27178
    • 60933-65-5
    • (R)-S-methylsulfonimidoylbenzene
    • SCHEMBL486841
    • (R)-(-)-S-methyl-S-phenylsulfoximin
    • (R)-(-)-S-Methyl-S-phenylsulfoximine
    • MDL: MFCD00151460
    • Inchi: 1S/C7H9NOS/c1-10(8,9)7-5-3-2-4-6-7/h2-6,8H,1H3/t10-/m1/s1
    • InChI Key: YFYIDTVGWCYSEO-SNVBAGLBSA-N
    • SMILES: [S@@](C)(C1C=CC=CC=1)(=N)=O
    • BRN: 5245635

Computed Properties

  • Exact Mass: 155.04000
  • Monoisotopic Mass: 155.04
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 49.3A^2

Experimental Properties

  • Color/Form: White solid
  • Density: 1.14 g/cm3
  • Melting Point: 29-31°C
  • Boiling Point: 237.8ºC at 760 mmHg
  • Flash Point: 97.6ºC
  • PSA: 49.30000
  • LogP: 2.68750
  • Sensitiveness: Hygroscopic

(R)-(-)-S-Methyl-S-phenylsulfoximine Security Information

  • WGK Germany:3
  • Hazard Category Code: 22
  • Safety Instruction: S24/25
  • FLUKA BRAND F CODES:10
  • Hazardous Material Identification: Xn
  • Safety Term:S24/25
  • Risk Phrases:R22

(R)-(-)-S-Methyl-S-phenylsulfoximine Customs Data

  • HS CODE:2925290090
  • Customs Data:

    China Customs Code:

    2925290090

    Overview:

    2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

(R)-(-)-S-Methyl-S-phenylsulfoximine Pricemore >>

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(R)-(-)-S-Methyl-S-phenylsulfoximine Suppliers

Amadis Chemical Company Limited
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(CAS:60933-65-5)(R)-(-)-S-Methyl-S-phenylsulfoximine
Order Number:A1211551
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:59
Price ($):150.0
Email:sales@amadischem.com

(R)-(-)-S-Methyl-S-phenylsulfoximine Related Literature

Additional information on (R)-(-)-S-Methyl-S-phenylsulfoximine

Chemical Profile of (R)-(-)-S-Methyl-S-phenylsulfoximine (CAS No 60933-65-5)

Compound (R)-(-)-S-Methyl-S-phenylsulfoximine, identified by its CAS number 60933-65-5, is a significant molecule in the field of chiral chemistry and pharmaceutical research. This compound belongs to the class of sulfoximines, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The stereochemistry of this molecule, specifically its (R)-configuration, plays a crucial role in determining its interaction with biological targets, making it a subject of intense study in medicinal chemistry.

The structure of (R)-(-)-S-Methyl-S-phenylsulfoximine consists of a sulfoximine functional group attached to a methyl and phenyl moiety. The sulfoximine group is characterized by the presence of a sulfur atom double-bonded to an oxygen atom and single-bonded to another oxygen atom, which is further connected to a nitrogen atom. This unique structural feature contributes to the compound's reactivity and its ability to participate in various chemical transformations. The phenyl ring introduces hydrophobicity and influences the molecule's solubility and binding affinity.

In recent years, there has been growing interest in sulfoximines as pharmacophores due to their ability to modulate enzyme activity and receptor binding. For instance, studies have shown that sulfoximines can serve as potent inhibitors of various enzymes involved in metabolic pathways and signal transduction. The (R)-configuration of (R)-(-)-S-Methyl-S-phenylsulfoximine is particularly noteworthy, as enantiomeric differences can significantly impact biological activity. This has led to extensive research into the synthesis and characterization of enantiomerically pure sulfoximines for pharmaceutical applications.

One of the most compelling aspects of (R)-(-)-S-Methyl-S-phenylsulfoximine is its potential in the development of novel therapeutic agents. Researchers have explored its derivatives as intermediates in the synthesis of drugs targeting neurological disorders, inflammatory diseases, and cancer. The compound's ability to interact with biological targets such as kinases and proteases makes it a valuable scaffold for drug design. Additionally, its stability under various conditions enhances its utility in synthetic protocols and industrial applications.

The synthesis of (R)-(-)-S-Methyl-S-phenylsulfoximine involves multi-step organic reactions that require precise control over reaction conditions to achieve high enantiomeric purity. Techniques such as asymmetric synthesis and chiral resolution are commonly employed to isolate the desired enantiomer. Advances in catalytic methods have further refined these processes, enabling more efficient and scalable production. The growing emphasis on green chemistry has also prompted researchers to develop environmentally friendly synthetic routes for this compound.

Recent studies have highlighted the role of (R)-(-)-S-Methyl-S-phenylsulfoximine in medicinal chemistry through its application in combinatorial chemistry and high-throughput screening. These approaches facilitate the rapid identification of bioactive compounds by generating libraries of structurally diverse derivatives. The compound's unique properties make it an excellent candidate for exploring new drug candidates with improved efficacy and reduced side effects. Furthermore, computational modeling techniques have been utilized to predict the binding interactions between this molecule and biological targets, aiding in rational drug design.

The pharmacological profile of (R)-(-)-S-Methyl-S-phenylsulfoximine has been extensively studied in preclinical models. Research indicates that this compound exhibits promising activities against various diseases, including neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. Its ability to modulate neurotransmitter systems suggests potential therapeutic benefits in treating cognitive impairments. Additionally, preclinical data suggest that it may have anti-inflammatory properties, making it relevant for developing treatments for chronic inflammatory diseases.

The industrial significance of (R)-(-)-S-Methyl-S-phenylsulfoximine cannot be overstated. Its use as a building block in pharmaceutical synthesis underscores its versatility and importance in drug development pipelines. As demand for enantiomerically pure compounds grows, so does the need for efficient synthetic methods that can produce these molecules on a commercial scale. Collaborative efforts between academia and industry are essential to advancing the synthesis and application of this valuable chemical entity.

In conclusion, (R)-(-)-S-Methyl-S-phenylsulfoximine (CAS No 60933-65-5) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features, stereochemical configuration, and biological activities make it a compelling subject for further study. As advancements continue in synthetic chemistry and computational biology, the applications of this compound are expected to expand, contributing to the discovery of novel therapeutic agents that address unmet medical needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:60933-65-5)(R)-(-)-S-Methyl-S-phenylsulfoximine
A1211551
Purity:99%
Quantity:1g
Price ($):150.0
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